molecular formula C20H19N5O4 B2713047 N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031937-33-3

N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2713047
M. Wt: 393.403
InChI Key: HSQLBONBHQLHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A diversified approach to synthesizing 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives showcases the compound's role in forming complex fused tricyclic scaffolds. These derivatives are synthesized through a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, highlighting a method for rapid access to structurally varied compounds (An et al., 2017). Similarly, synthesis efforts have led to the creation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, indicating the compound's versatility in forming amino acid derivatives linked to the triazoloquinoxaline moiety, which showcases the adaptability and potential for bioactive molecule development (Fathalla, 2015).

Potential Biological Activities

The synthesis and evaluation of similar structures have been directed towards discovering novel inotropic agents. For instance, derivatives exhibiting favorable inotropic activity compared with standard drugs in isolated rabbit heart preparations have been identified, suggesting potential therapeutic applications in cardiovascular diseases (Li et al., 2008). Another study focusing on the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-7-yl)-2-(piperazin-1-yl)acetamide derivatives found several compounds with significant positive inotropic activity, further emphasizing the compound's utility in developing heart disease treatments (Zhang et al., 2008).

Antimicrobial and Antifungal Applications

Research into substituted quinoxalines, including triazoloquinoxaline derivatives, has explored their antimicrobial and antifungal potentials. Some derivatives have shown potent antibacterial activity compared to standard treatments, indicating the compound's relevance in addressing microbial resistance and developing new antimicrobial agents (Badran et al., 2003).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-28-16-9-5-6-13(19(16)29-2)10-22-18(26)12-24-20(27)25-15-8-4-3-7-14(15)21-11-17(25)23-24/h3-9,11H,10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQLBONBHQLHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.